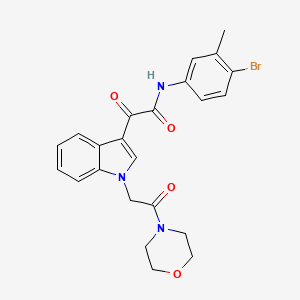
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H22BrN3O4 and its molecular weight is 484.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 872857-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H22BrN3O4 with a molecular weight of 484.3 g/mol. The structure incorporates a bromo-substituted phenyl ring and an indole moiety linked through a morpholino group, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 872857-60-8 |
| Molecular Formula | C23H22BrN3O4 |
| Molecular Weight | 484.3 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a key mechanism through which many anti-inflammatory drugs exert their effects. The compound has shown moderate inhibitory activity against COX-II, which is implicated in various inflammatory processes.
In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 0.52μM to 22.25μM for COX-I and COX-II inhibition . The most potent derivatives reported have IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a more effective therapeutic agent.
The mechanism of action for this compound likely involves the following pathways:
- COX Inhibition : By inhibiting COX-II, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
- Antioxidant Activity : Preliminary data suggest that the compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.
- Modulation of Cytokines : The compound may influence cytokine levels involved in inflammatory responses, although specific data on this aspect remains limited.
Study 1: In Vitro Evaluation of COX Inhibition
In a comparative study evaluating various compounds for COX inhibition, this compound was found to have a moderate selectivity index compared to Celecoxib, a well-known COX-II inhibitor. The study reported an IC50 value for the compound that was comparable but slightly higher than that of Celecoxib .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications in the phenyl and morpholino groups significantly affect biological activity. Variants with different substituents on the phenyl ring showed enhanced potency against COX-II while maintaining low toxicity profiles.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-15-12-16(6-7-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGROXBSYVVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














